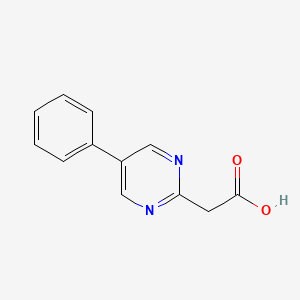

2-(5-Phenylpyrimidin-2-yl)aceticacid

Description

Table 1: Comparative Properties of Pyrimidine-Acetic Acid Derivatives

This table illustrates how structural modifications influence key physicochemical parameters, guiding the rational design of pyrimidine derivatives for specific applications.

Properties

Molecular Formula |

C12H10N2O2 |

|---|---|

Molecular Weight |

214.22 g/mol |

IUPAC Name |

2-(5-phenylpyrimidin-2-yl)acetic acid |

InChI |

InChI=1S/C12H10N2O2/c15-12(16)6-11-13-7-10(8-14-11)9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H,15,16) |

InChI Key |

YMWXKVJYOUDQMF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(N=C2)CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Pyrimidine Core Synthesis and Functionalization

The synthesis of the pyrimidine ring substituted with a phenyl group at the 5-position typically starts from commercially available or easily synthesized pyrimidine derivatives. One common approach involves the preparation of 2-chloro-5-phenylpyrimidine intermediates, which serve as key precursors for further functionalization.

Preparation of 2-chloro-5-phenylpyrimidine: Literature describes refluxing 2-hydroxy-5-phenylpyrimidine with phosphorus oxychloride to replace the hydroxyl group with chlorine, facilitating subsequent nucleophilic substitution reactions. This step is monitored by thin-layer chromatography (TLC) to ensure completion.

Introduction of the phenyl substituent: The phenyl group at the 5-position can be introduced via condensation reactions involving benzoyl acetone or related β-diketones with urea derivatives under acidic conditions, yielding 5-phenylpyrimidin-2-ol intermediates.

Introduction of the Acetic Acid Side Chain

The acetic acid moiety at the 2-position of the pyrimidine ring is generally introduced via nucleophilic substitution or alkylation reactions on the 2-position halogenated pyrimidine intermediate.

Nucleophilic substitution with acetic acid derivatives: The 2-chloro-5-phenylpyrimidine intermediate undergoes nucleophilic attack by acetate nucleophiles or equivalents under refluxing conditions in polar solvents such as ethanol or acetic acid. This reaction yields 2-(5-phenylpyrimidin-2-yl)acetic acid after hydrolysis or acidic workup.

Alternative alkylation methods: Alkylation of the pyrimidine ring with haloacetic acid or esters in the presence of bases (e.g., sodium bicarbonate or potassium carbonate) has been reported. The reaction is typically performed in refluxing solvents like acetonitrile or ethanol, followed by acidification to liberate the free acetic acid derivative.

Representative Preparation Procedure

A generalized synthetic route adapted from literature sources is as follows:

Analytical Characterization and Reaction Monitoring

Thin-layer chromatography (TLC): Used extensively to monitor reaction progress at each stage, especially during halogenation and nucleophilic substitution steps.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton and carbon NMR confirm the structural integrity of intermediates and final product, verifying substitution patterns on the pyrimidine ring and the presence of the acetic acid side chain.

Elemental Analysis: Confirms the purity and composition of the synthesized compound, matching calculated values for carbon, hydrogen, and nitrogen percentages.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-(5-Phenylpyrimidin-2-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

2-(5-Phenylpyrimidin-2-yl)acetic acid has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(5-Phenylpyrimidin-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biochemical processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Comparison of Key Features

*Values inferred from structural analogs and electronic effects.

†Pyrimidine’s dual nitrogen atoms enhance electron-withdrawing effects, lowering pKa compared to pyridine analogs.

‡Phenyl group reduces aqueous solubility; acetic acid improves solubility in basic media via deprotonation.

Key Findings

(a) Acidity

The pyrimidine core in 2-(5-Phenylpyrimidin-2-yl)acetic acid introduces stronger electron-withdrawing effects than pyridine, stabilizing the deprotonated carboxylate form and lowering its pKa relative to pyridine-based analogs like (5-Chloro-4-methyl-pyridin-2-yl)-acetic acid . Fluorine’s electronegativity in 2-(5-Fluoropyridin-2-yl)acetic acid further reduces pKa, but its hydrochloride salt’s acidity is influenced by ionic interactions .

(b) Solubility and Lipophilicity

The phenyl group in the target compound increases lipophilicity, reducing aqueous solubility compared to halogenated pyridine derivatives. However, the acetic acid group allows solubility in polar aprotic solvents (e.g., DMSO) or basic aqueous solutions. In contrast, the hydrochloride salt of 2-(5-Fluoropyridin-2-yl)acetic acid exhibits high solubility in polar solvents due to ionic character .

Research Implications and Gaps

Acidity-Solubility Balance : The compound’s lower solubility compared to pyridine analogs may limit bioavailability, necessitating formulation strategies.

Synthetic Optimization : Further studies are required to elucidate efficient synthetic routes and crystallographic data.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.